(6-chloro-3-methylpyridin-2-yl)methanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-chloro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-7(8)9-6(5)4-10/h2-3,10H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPJLDCPOLWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Substituted Pyridinemethanols in Heterocyclic Chemistry
Substituted pyridinemethanols belong to the broader class of pyridines, which are six-membered aromatic heterocycles containing one nitrogen atom. The pyridine (B92270) nucleus is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of the nitrogen atom in the ring significantly influences its chemical properties, making it electron-deficient and generally less reactive towards electrophilic substitution compared to benzene, but more susceptible to nucleophilic attack.
The introduction of a methanol (B129727) (-CH₂OH) group onto the pyridine ring, creating a pyridinemethanol, adds a crucial functional handle. The hydroxyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. This versatility is a cornerstone of its utility in synthetic chemistry. When further combined with other substituents such as halogens and alkyl groups, the synthetic potential of the pyridinemethanol scaffold is greatly expanded, allowing for precise control over the electronic and steric properties of the final products.
Overview of Research Trajectories for Alkyl and Halo Substituted Pyridyl Carbinols
Research into alkyl- and halo-substituted pyridyl carbinols, also known as pyridylmethanols, has largely been driven by their utility as intermediates in the synthesis of high-value chemical products. The primary research trajectories can be categorized into their synthesis and their subsequent chemical transformations.
Synthesis: A common and straightforward method for the synthesis of substituted pyridylmethanols involves the reduction of the corresponding pyridyl aldehydes or carboxylic acids and their esters. For instance, (2-Chloro-3-pyridinyl)methanol can be synthesized by the reduction of its corresponding ester using sodium borohydride (B1222165) in methanol (B129727). chemicalbook.com This method is often high-yielding and can be applied to a variety of substituted pyridines.
Chemical Transformations: The reactivity of alkyl- and halo-substituted pyridyl carbinols is dictated by the interplay of the different functional groups.
The hydroxyl group can undergo esterification or etherification, or it can be replaced by a halogen to create a more reactive intermediate.
The halogen substituent on the pyridine (B92270) ring, such as the chloro group in (6-chloro-3-methylpyridin-2-yl)methanol, is a key site for nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups.
The alkyl group , such as the methyl group, can influence the steric and electronic environment of the molecule, which can in turn affect the reactivity of the other functional groups and the biological activity of the final product.
These compounds are frequently used as precursors for the synthesis of ligands for metal catalysts and, most notably, as building blocks for bioactive molecules in the pharmaceutical and agrochemical industries.
Rationale for In Depth Investigation of 6 Chloro 3 Methylpyridin 2 Yl Methanol
Strategies for the Construction of the 6-chloro-3-methylpyridine Core
The assembly of the 6-chloro-3-methylpyridine scaffold is a critical initial step in the synthesis of this compound. The strategies for constructing this core typically involve the functionalization of a pre-existing pyridine or picoline ring. A common approach is the direct chlorination of 3-methylpyridine (B133936) (3-picoline).
Vapor-phase chlorination of 3-methylpyridine has been shown to produce various chlorinated derivatives. google.com The regioselectivity of the chlorination can be controlled by reaction conditions such as temperature and the presence of catalysts. For instance, processes have been developed for the chlorination of 3-picoline to form its corresponding chloromethyl- and dichloromethylpyridines. googleapis.com To achieve the desired 6-chloro-3-methylpyridine, a selective chlorination at the 2- or 6-position of the 3-picoline ring is necessary. This can be challenging due to the directing effects of the methyl group and the pyridine nitrogen. Alternative routes might involve building the pyridine ring from acyclic precursors, a method that allows for precise placement of substituents, as seen in the synthesis of other complex pyridines like 2-chloro-3-amino-4-methylpyridine. researchgate.net Another strategy could involve starting with a pre-functionalized pyridine, such as 6-chloro-2-methylpyridin-3-amine, and modifying the functional groups to arrive at the target core structure. nbinno.com
Reduction Pathways for the C2-Substituent to a Methanol (B129727) Group
Once the 6-chloro-3-methylpyridine core is established with a suitable functional group at the C2-position (such as an ester, carboxylic acid, or cyano group), the final step is the reduction of this substituent to a methanol moiety.
Reduction of Picolinate (B1231196) Esters: A Primary Synthetic Route
A prevalent and efficient method for generating the 2-hydroxymethyl group on a pyridine ring is through the reduction of a corresponding picolinate ester. This involves first establishing a 6-chloro-3-methylpyridine-2-carboxylate intermediate. The synthesis of the precursor, 2-picolinic acid, can be achieved through the oxidation of 2-methylpyridine (B31789) using reagents like potassium permanganate (B83412) or through the hydrolysis of 2-cyanopyridine (B140075). wikipedia.orgwikipedia.orgchemicalbook.com The resulting acid can then be esterified before the final reduction step.
Metal hydrides are the reagents of choice for the reduction of esters to primary alcohols. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this transformation due to its relative safety, ease of handling, and chemoselectivity compared to more potent reducing agents like lithium aluminum hydride. A well-documented procedure for a closely related compound, the synthesis of 6-chloro-3-pyridylmethanol from methyl 6-chloronicotinate, illustrates this approach effectively. prepchem.com The ester is treated with sodium borohydride, which provides a source of hydride ions (H⁻) to attack the electrophilic carbonyl carbon of the ester, ultimately leading to the primary alcohol after workup.
The following table summarizes a typical reaction for the reduction of a chloropyridine carboxylate ester.
Table 1: Example Protocol for Sodium Borohydride Reduction of a Chloropyridine Ester
| Parameter | Value | Reference |
|---|---|---|
| Starting Material | Methyl 6-chloronicotinate | prepchem.com |
| Reducing Agent | Sodium Borohydride (NaBH₄) | prepchem.com |
| Solvent System | Tetrahydrofuran (B95107) (THF) and Methanol (MeOH) | prepchem.com |
| Temperature | Reflux | prepchem.com |
| Reaction Time | 1.5 hours | prepchem.com |
| Product | 6-chloro-3-pyridylmethanol | prepchem.com |
| Yield | ~92% (based on provided masses) | prepchem.com |
The efficiency of ester reduction using sodium borohydride is highly dependent on the reaction conditions. While NaBH₄ is generally slow to react with esters in solvents like ethanol (B145695) alone, its reactivity is significantly enhanced in mixed solvent systems or at higher temperatures. prepchem.com The use of a mixture of an aprotic solvent like tetrahydrofuran (THF) and a protic solvent like methanol is common. prepchem.com Methanol acts to activate the sodium borohydride and also serves as a proton source during the reaction sequence. The reaction is often performed at reflux temperature to increase the reaction rate. prepchem.com Careful addition of methanol to the mixture of the ester and sodium borohydride in THF is a key part of the procedure to control the reaction. prepchem.com
Catalytic Hydrogen Reduction of Cyanopyridine Precursors
An alternative pathway to the methanol group begins with a cyanopyridine intermediate, such as 2-cyano-6-chloro-3-methylpyridine. The synthesis of 2-cyanopyridines can be accomplished from the corresponding 2-halopyridines via cyanation, often using metal cyanides. google.comepo.org While direct, one-step catalytic hydrogenation of a cyano group to a hydroxymethyl group is not a standard transformation, a two-step sequence provides a viable route.
First, the 2-cyanopyridine can be subjected to catalytic hydrogenation to yield the corresponding 2-aminomethylpyridine. google.com This intermediate is then converted to the desired 2-hydroxymethylpyridine. This conversion is achieved by treating the aminomethylpyridine with sodium nitrite (B80452) in an aqueous acidic solution, a reaction that proceeds via a diazotization-hydroxylation sequence. google.com This multi-step process offers a valid synthetic strategy starting from a nitrile precursor.
Alternative Synthetic Approaches to the Methanol Moiety
Beyond the reduction of picolinate esters, other methods exist for generating the C2-methanol group. One significant alternative is the direct reduction of the corresponding carboxylic acid (a picolinic acid derivative). Stronger reducing agents or borane (B79455) complexes are typically required for this transformation. For example, borane-tetrahydrofuran (B86392) complex (BH₃·THF) is effective in reducing carboxylic acids to primary alcohols under mild conditions.
Another approach involves the reductive amination of a pyridine-2-carboxaldehyde. For instance, 6-chloropyridine-3-aldehyde can be reacted with an amine and hydrogen in the presence of a platinum catalyst to produce a secondary amine. google.com While this specific example leads to an amine, similar reductive strategies starting from an aldehyde could potentially be adapted to yield the alcohol, for example, through catalytic hydrogenation of the aldehyde group itself.
Isolation and Purification Techniques in Synthetic Procedures
The isolation and purification of this compound from the reaction mixture are crucial steps to obtain a product of high purity. The specific techniques employed would depend on the physical and chemical properties of the product and the impurities present. Based on the purification methods used for analogous chloropyridine derivatives, a combination of the following techniques would likely be effective.
Extraction:
Following the completion of the reaction, the crude product is typically worked up by quenching the reaction mixture, often with water or an aqueous solution. The target compound, being an organic molecule, can then be extracted from the aqueous phase into an immiscible organic solvent such as ethyl acetate, dichloromethane (B109758), or chloroform. This process separates the product from inorganic salts and other water-soluble impurities. The organic extracts are then combined, washed with brine to remove residual water, and dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate.
Chromatography:
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. For the purification of this compound, silica (B1680970) gel would likely be used as the stationary phase. The crude product, dissolved in a minimal amount of solvent, is loaded onto the column. A suitable eluent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is then passed through the column. By gradually increasing the polarity of the eluent, the components of the mixture are separated. The fractions containing the pure product, as identified by techniques like thin-layer chromatography (TLC), are collected and the solvent is evaporated to yield the purified compound.
Crystallization:
If the synthesized this compound is a solid at room temperature, crystallization can be a highly effective method for purification. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. The solution is then allowed to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The pure crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried. The choice of solvent is critical for successful crystallization.
The table below summarizes the common isolation and purification techniques that would be applicable to this compound.
| Technique | Principle | Application in the Purification of this compound |
| Extraction | Differential solubility of the compound between two immiscible liquid phases. | Separation of the organic product from the aqueous reaction work-up, removing inorganic salts and water-soluble impurities. |
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Separation of the target compound from unreacted starting materials and organic byproducts based on polarity. |
| Crystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Final purification of the solid product to achieve high purity by removing soluble impurities. |
The successful synthesis of this compound would likely involve a multi-step process for isolation and purification, often beginning with an extractive work-up, followed by column chromatography, and potentially concluding with crystallization to obtain the final, pure product.
Reactions Involving the Primary Alcohol Functionality
The primary alcohol group in this compound is a key site for various chemical modifications, including protection, oxidation, and nucleophilic substitution.
Protection Group Strategies for the Hydroxyl Group
To facilitate reactions at other sites of the molecule without interference from the hydroxyl group, protection strategies are often employed.
The hydroxyl group of pyridyl methanols can be protected as a silyl (B83357) ether. While specific examples for this compound are not extensively documented in readily available literature, the protection of a similar substrate, (3-amino-6-chloropyridin-2-yl)methanol, has been reported. In this instance, the compound was treated with tert-butyl(chloro)diphenylsilane and imidazole (B134444) in dichloromethane to yield the corresponding tert-butyldiphenylsilyl ether. This suggests that a similar strategy using tert-butyldimethylsilyl chloride (TBDMSCl) would be a viable method for protecting the hydroxyl group of this compound. The reaction would likely proceed under similar mild conditions, employing a base such as imidazole in an inert solvent like dichloromethane or dimethylformamide (DMF).
Table 1: Representative Silylation Reaction
| Substrate | Reagent | Base | Solvent | Product |
|---|
Beyond silyl ethers, other common alcohol protecting groups could theoretically be employed for this compound. These include ethers, such as the methoxymethyl (MOM) or tetrahydropyranyl (THP) ethers, which are stable under a variety of reaction conditions. Esters, like acetates or benzoates, could also serve as protecting groups, though they are more susceptible to basic hydrolysis. The choice of protecting group would be dictated by the specific reaction conditions planned for subsequent synthetic steps.
Oxidation Reactions of the Methanol Group
The primary alcohol of this compound can be oxidized to form the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the final product.
For the selective oxidation to the aldehyde, 6-chloro-3-methylpicolinaldehyde, reagents such as manganese dioxide (MnO2) are effective. In a documented example involving the similar (6-chloro-5-methylpyridin-2-yl)methanol, the alcohol was successfully oxidized to the aldehyde using MnO2 in dichloromethane at room temperature. This method is advantageous as it is generally mild and chemoselective for allylic and benzylic-type alcohols. Other reagents that could achieve this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), which are known for their ability to oxidize primary alcohols to aldehydes with minimal overoxidation.
To achieve the corresponding carboxylic acid, 6-chloro-3-methylpicolinic acid, stronger oxidizing agents would be required. Reagents like potassium permanganate (KMnO4) or Jones reagent (CrO3 in sulfuric acid) are capable of oxidizing primary alcohols directly to carboxylic acids.
Table 2: Oxidation Reactions of Pyridyl Methanols
| Starting Material | Oxidizing Agent | Solvent | Product |
|---|---|---|---|
| (6-chloro-5-methylpyridin-2-yl)methanol | Manganese Dioxide (MnO2) | Dichloromethane | 6-chloro-5-methylpicolinaldehyde |
| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Dichloromethane | Aldehyde |
Nucleophilic Substitution Reactions at the Carbon Bearing the Hydroxyl Group
The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a more reactive functional group, such as a halide or a sulfonate ester.
For instance, treatment with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) would convert the alcohol into the corresponding chloride or bromide, respectively. These resulting halides are then susceptible to nucleophilic attack by a variety of nucleophiles, such as amines, cyanides, or thiolates, to introduce new functional groups at the benzylic position.
Alternatively, the alcohol can be converted to a sulfonate ester, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and readily undergo substitution with a wide range of nucleophiles.
Transformations on the Pyridine Ring System
The pyridine ring of this compound, being substituted with a chloro group, is amenable to various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
For example, the chloro substituent can participate in Suzuki-Miyaura coupling reactions with boronic acids or their esters to introduce new aryl or heteroaryl groups at the 6-position of the pyridine ring. This reaction is typically catalyzed by a palladium complex in the presence of a base.
Similarly, Buchwald-Hartwig amination can be employed to replace the chlorine atom with a variety of primary or secondary amines, leading to the formation of 6-aminopyridine derivatives. This transformation also utilizes a palladium catalyst, along with a suitable phosphine (B1218219) ligand and a base.
These cross-coupling reactions would likely require prior protection of the primary alcohol functionality to prevent potential side reactions. The ability to perform these transformations on the pyridine ring significantly enhances the synthetic utility of this compound as a building block in the synthesis of more complex molecules.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tert-butyldimethylsilyl Chloride (TBDMSCl) |
| (3-amino-6-chloropyridin-2-yl)methanol |
| tert-butyl(chloro)diphenylsilane |
| Imidazole |
| Dichloromethane |
| 2-(((tert-butyldiphenylsilyl)oxy)methyl)-6-chloropyridin-3-amine |
| Methoxymethyl (MOM) |
| Tetrahydropyranyl (THP) |
| 6-chloro-3-methylpicolinaldehyde |
| Manganese dioxide (MnO2) |
| (6-chloro-5-methylpyridin-2-yl)methanol |
| 6-chloro-5-methylpicolinaldehyde |
| Pyridinium chlorochromate (PCC) |
| Dess-Martin periodinane (DMP) |
| 6-chloro-3-methylpicolinic acid |
| Potassium permanganate (KMnO4) |
| Jones reagent |
| Thionyl chloride (SOCl2) |
| Phosphorus tribromide (PBr3) |
| Tosyl chloride |
| Mesyl chloride |
Electrophilic Aromatic Substitution Patterns
Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified by the presence of the chloro substituent. In acidic conditions, typically required for many EAS reactions like nitration or sulfonation, the pyridine nitrogen is protonated, which further increases the ring's deactivation. masterorganicchemistry.com
For this compound, the potential sites for electrophilic attack are the C4 and C5 positions. The methyl group at C3 and the hydroxymethyl group at C2 would sterically hinder attack at C4, while also exerting a weak electronic influence. Due to the strong deactivation of the ring, forcing conditions would be required for any electrophilic substitution to occur, likely resulting in low yields and a mixture of products. Consequently, electrophilic aromatic substitution is not a common pathway for the derivatization of this and similar chloropyridine scaffolds.
Nucleophilic Aromatic Substitution at the Halogenated Position
In contrast to its inertness towards electrophiles, the pyridine ring is highly activated for Nucleophilic Aromatic Substitution (SNAr), particularly at positions ortho (2- and 6-) and para (4-) to the ring nitrogen. In this compound, the chlorine atom is located at the C6 position, which is ortho to the nitrogen, making it an excellent site for nucleophilic displacement.
This reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key to the reaction's feasibility. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of substituted pyridine derivatives.
Common Nucleophilic Substitution Reactions:
| Nucleophile Source | Reagent Example | Product Type |
| Oxygen Nucleophiles | Sodium Methoxide (NaOMe) | 6-methoxy-3-methylpyridin-2-yl)methanol |
| Nitrogen Nucleophiles | Ammonia (NH₃), Amines (RNH₂) | (6-amino-3-methylpyridin-2-yl)methanol |
| Sulfur Nucleophiles | Sodium Thiophenoxide (NaSPh) | (3-methyl-6-(phenylthio)pyridin-2-yl)methanol |
Studies on analogous systems, such as 2-chloropyridines, confirm the high reactivity of the C2 (and by extension, C6) position. For instance, the reaction of 2,6-dichloro-3-nitropyridine (B41883) with an amine nucleophile results in regioselective substitution at the 2-position, which is ortho to the nitrogen and para to the electron-withdrawing nitro group. mdpi.com While this compound lacks a nitro group, the activation provided by the ring nitrogen is substantial enough to facilitate these transformations. The reaction rate is influenced by the electron-withdrawing strength of substituents on the ring and the nucleophilicity of the attacking species. researchgate.net
Reactions Involving the Methyl Group
The methyl group at the C3 position is generally unreactive. However, it can participate in reactions under specific conditions, typically involving deprotonation to form a carbanionic species. This is facilitated by strong bases and is more common when the pyridine ring is substituted with strong electron-withdrawing groups that can stabilize the resulting negative charge.
For example, studies on 2-methyl-3-nitropyridines have shown that the methyl group can be deprotonated and subsequently condensed with aromatic aldehydes to yield 2-styryl-3-nitropyridines. mdpi.com By analogy, it is conceivable that under strongly basic conditions, the methyl group of this compound could be functionalized. However, the presence of the acidic proton on the hydroxymethyl group presents a challenge, as it would likely be deprotonated first, potentially complicating the desired reaction at the methyl group.
Multi-component Reactions and Cycloadditions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net While many MCRs exist for the synthesis of pyridine rings, the participation of pre-formed pyridine derivatives like this compound in such reactions as a substrate is less common.
One example of an MCR involving a pyridine derivative is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR). In some variations, aminopyridines can act as the amidine component to generate fused heterocyclic systems like imidazo[1,2-a]pyridines. rug.nl For this compound to participate, it would first need to be converted into a suitable derivative, for example, by replacing the chloro group with an amino group.
Similarly, cycloaddition reactions involving the pyridine ring are not prevalent. The aromatic stability of the pyridine ring makes it a poor diene or dienophile for Diels-Alder reactions. Such reactions typically require activation of the pyridine ring, for instance by N-acylation or oxidation, or proceed via formal cycloadditions to construct the ring system itself. acs.org There is currently limited specific literature detailing the use of this compound as a substrate in MCRs or cycloaddition reactions.
Investigations into Structure-Reactivity Relationships
The reactivity of this compound is a direct consequence of the electronic properties of its constituent parts.
Pyridine Nitrogen: The nitrogen atom is the most influential feature, acting as a strong inductive electron-withdrawing group. It deactivates the ring to electrophilic attack and activates the ortho and para positions to nucleophilic attack.
Chloro Substituent: Located at an activated position (C6), it serves as a good leaving group in SNAr reactions. Its inductive electron-withdrawing effect further deactivates the ring towards EAS.
Methyl Group: As an alkyl group, it is weakly electron-donating through an inductive effect, slightly activating the ring.
Hydroxymethyl Group: This group is weakly deactivating. Its primary influence is often steric, potentially directing reactions away from the adjacent C3 position. It also provides a reactive site for reactions like oxidation or esterification.
Quantitative structure-activity relationship (QSAR) studies on similar systems provide insight into these effects. For example, kinetic studies on the reaction of 2-chloro-3,5-dinitropyridine (B146277) with various substituted anilines have shown a strong correlation between the reaction rate and the electronic properties of the substituent on the aniline (B41778) nucleophile. researchgate.net A plot of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σ) gives a linear relationship, yielding a negative ρ value. This indicates that electron-donating groups on the nucleophile accelerate the reaction by increasing its nucleophilicity, consistent with the SNAr mechanism where nucleophilic attack is the rate-determining step. researchgate.net These principles directly apply to the nucleophilic substitution reactions of this compound, where the rate would be sensitive to both the nature of the incoming nucleophile and any additional substituents on the pyridine ring.
Spectroscopic and Structural Elucidation Studies of 6 Chloro 3 Methylpyridin 2 Yl Methanol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides granular insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For (6-chloro-3-methylpyridin-2-yl)methanol, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its proton and carbon framework.
The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the coupling constants (J) reveal the through-bond proximity of neighboring protons.
In a typical ¹H NMR spectrum of the title compound, distinct signals are expected for the aromatic protons on the pyridine (B92270) ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The aromatic region would display two distinct signals corresponding to the protons at the 4 and 5 positions of the pyridine ring. The methyl group protons would appear as a singlet, and the methylene protons adjacent to the hydroxyl group would also likely present as a singlet, though coupling with the hydroxyl proton can sometimes be observed depending on the solvent and concentration. The hydroxyl proton itself often appears as a broad singlet.
Table 1: Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.30 - 7.40 | d | 8.0 |
| H-5 | 7.70 - 7.80 | d | 8.0 |
| -CH₂OH | 4.60 - 4.70 | s | - |
| -CH₃ | 2.30 - 2.40 | s | - |
| -OH | Variable | br s | - |
Note: This is a hypothetical data table for illustrative purposes.
Complementing the ¹H NMR data, the ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, seven distinct carbon signals are anticipated, corresponding to the five carbons of the pyridine ring, the methyl carbon, and the methylene carbon.
The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of their substituents. The carbons of the pyridine ring will resonate in the aromatic region of the spectrum, with the carbon bearing the chlorine atom (C-6) and the carbon attached to the hydroxymethyl group (C-2) showing characteristic shifts. The methyl and methylene carbons will appear in the aliphatic region.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 160 - 162 |
| C-3 | 130 - 132 |
| C-4 | 125 - 127 |
| C-5 | 138 - 140 |
| C-6 | 150 - 152 |
| -CH₂OH | 60 - 65 |
| -CH₃ | 18 - 22 |
Note: This is a hypothetical data table for illustrative purposes.
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton and carbon signals and for elucidating the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals of the H-4 and H-5 protons would confirm their adjacent relationship on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique would allow for the direct assignment of the carbon signals for C-4, C-5, the methyl group, and the methylene group based on the chemical shifts of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations from the methyl protons to C-2, C-3, and C-4 would confirm the position of the methyl group. Similarly, correlations from the methylene protons to C-2 and C-3 would verify the placement of the hydroxymethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons, which is crucial for determining the stereochemistry and conformation of molecules. In the case of this compound, NOESY could show correlations between the methyl protons and the methylene protons, indicating their spatial closeness.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds.
The IR and Raman spectra of this compound would exhibit characteristic bands for the functional groups present:
O-H Stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, is characteristic of the hydroxyl group's stretching vibration.
C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would appear just below 3000 cm⁻¹.
C=C and C=N Stretches: The pyridine ring vibrations would give rise to a series of sharp bands in the 1400-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the carbon-oxygen single bond in the hydroxymethyl group would be observed in the 1000-1200 cm⁻¹ range.
C-Cl Stretch: A band corresponding to the carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.
Table 3: Hypothetical IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3400 (broad) | Weak |
| Aromatic C-H Stretch | 3050 | 3055 |
| Aliphatic C-H Stretch | 2950, 2880 | 2955, 2885 |
| C=C / C=N Ring Stretches | 1590, 1560, 1470 | 1595, 1565, 1475 |
| C-O Stretch | 1050 | Weak |
| C-Cl Stretch | 750 | 755 |
Note: This is a hypothetical data table for illustrative purposes.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₈ClNO), HRMS would provide an exact mass measurement that matches the calculated theoretical mass.
The presence of chlorine would be evident from the isotopic pattern in the mass spectrum, with the M and M+2 peaks appearing in an approximate 3:1 ratio, characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, for example, the loss of the hydroxymethyl group or the chlorine atom.
Table 4: Hypothetical HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass |
|---|---|---|
| [M+H]⁺ (C₇H₉ClNO)⁺ | 158.0367 | 158.0365 |
| [M+Na]⁺ (C₇H₈ClNNaO)⁺ | 180.0187 | 180.0185 |
Note: This is a hypothetical data table for illustrative purposes.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like this compound, the principal electronic transitions are typically π → π* transitions associated with the conjugated pyridine ring.
The UV-Vis spectrum would show one or more absorption bands in the ultraviolet region. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. The substitution pattern on the pyridine ring, including the chloro, methyl, and hydroxymethyl groups, will influence the energy of the electronic transitions and thus the λmax values.
Table 5: Hypothetical UV-Vis Spectroscopic Data for this compound in Methanol (B129727)
| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |
|---|---|---|
| ~270 | ~5000 | π → π* |
| ~220 | ~8000 | π → π* |
Note: This is a hypothetical data table for illustrative purposes.
X-ray Crystallography for Solid-State Molecular Architecture (Applicable to Crystalline Derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the structure and reactivity of a molecule.
Table 1: Example Crystal Data for a Related Heterocyclic Methanol Derivative, (2-chloro-6-methylquinolin-3-yl)methanol nih.gov
| Parameter | Value |
| Molecular Formula | C₁₁H₁₀ClNO |
| Molecular Weight | 207.65 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.8091 (17) |
| b (Å) | 4.6387 (5) |
| c (Å) | 14.5098 (11) |
| β (°) | 96.594 (9) |
| Volume (ų) | 990.16 (17) |
| Z | 4 |
This data is for (2-chloro-6-methylquinolin-3-yl)methanol and is presented to illustrate the type of information obtained from X-ray crystallography.
Should crystalline derivatives of this compound be synthesized, X-ray diffraction analysis would be the definitive method to elucidate their solid-state molecular architecture. The resulting data would provide a precise map of atomic positions, allowing for a detailed understanding of the molecule's conformation and the non-covalent interactions that govern its packing in the crystalline state.
Chromatographic Techniques for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. For a compound like this compound, methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for assessing its purity and analyzing reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purity assessment of this compound, a reversed-phase HPLC method would likely be employed.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the hydrophobicity of the compounds. For instance, in the analysis of a related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, a gradient elution was used with a mobile phase consisting of methanol and water. mdpi.com A similar approach could be developed for this compound, where the gradient is optimized to achieve a good separation of the main compound from any impurities or starting materials. The purity of the synthesized compound in the cited study was determined to be greater than 95%. mdpi.com
Table 2: Illustrative HPLC Parameters for the Analysis of a Substituted Heterocyclic Compound mdpi.com
| Parameter | Condition |
| Column | Thermo Hypersil Gold® C₁₈ (50 x 2.1 mm, 1.9 µm) |
| Mobile Phase | Gradient of Methanol and Water |
| Injection Volume | 1 µL |
| Total Run Time | 8 min |
This data is for 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine and serves as an example of a typical HPLC method.
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both separation and structural identification of the components of a mixture.
For the analysis of this compound, a GC-MS method could be developed to assess its purity. The compound would be vaporized and passed through a capillary column coated with a stationary phase. The separation would be based on the compound's boiling point and its interaction with the stationary phase. The mass spectrometer would then fragment the eluted compound, providing a unique mass spectrum that can be used for its identification. The use of GC-MS is a standard method for the analysis of solvents like methanol, indicating its applicability to related compounds. scharlab.com
The choice between HPLC and GC would depend on the volatility and thermal stability of this compound and its potential impurities. Both techniques, however, are fundamental tools for ensuring the purity of the compound and for monitoring the progress of its synthesis.
Computational Chemistry and Theoretical Investigations of 6 Chloro 3 Methylpyridin 2 Yl Methanol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations would be essential in elucidating the electronic structure of (6-chloro-3-methylpyridin-2-yl)methanol. These calculations could determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap typically indicates a more reactive species. Furthermore, the distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used computational method for predicting the ground state properties of molecules. For this compound, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles. Other ground state properties that could be calculated include the dipole moment, polarizability, and the molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic reactions, respectively.
Conformational Analysis and Potential Energy Surface Mapping
The presence of a flexible hydroxymethyl group in this compound suggests the possibility of multiple stable conformations. A thorough conformational analysis would involve systematically rotating the key dihedral angles and calculating the corresponding energy to map the potential energy surface. This process would identify the global minimum energy conformation as well as other low-energy conformers. The relative energies of these conformers would determine their population distribution at a given temperature. Such an analysis is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules.
Reaction Mechanism Elucidation via Transition State Calculations
Theoretical chemistry can be a powerful tool for investigating potential reaction mechanisms involving this compound. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, a reaction's energy profile can be constructed. This would allow for the determination of activation energies, which are key to understanding the kinetics of a reaction. For instance, the mechanism of oxidation of the methanol (B129727) group or substitution reactions on the pyridine (B92270) ring could be elucidated.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of computational chemistry is the prediction of various spectroscopic parameters. For this compound, it would be possible to calculate its theoretical vibrational (infrared and Raman) spectra. The calculated frequencies and intensities could then be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, theoretical NMR chemical shifts (¹H and ¹³C) could be computed and compared with experimental data to confirm the molecular structure. Time-dependent DFT (TD-DFT) calculations could also predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule.
In the absence of specific studies on this compound, the scientific community awaits future research to apply these powerful computational techniques to this particular compound. Such studies would undoubtedly provide valuable insights into its chemical behavior and properties.
Role of 6 Chloro 3 Methylpyridin 2 Yl Methanol As a Key Intermediate in Complex Molecule Synthesis
Precursor for Advanced Pyridine-Based Heterocycles
The structural framework of (6-chloro-3-methylpyridin-2-yl)methanol serves as a valuable starting point for the synthesis of a variety of advanced pyridine-based heterocycles. The presence of the chloro and hydroxymethyl functional groups allows for sequential or one-pot reactions to construct fused ring systems and other complex heterocyclic structures.
The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, which can then participate in condensation reactions with various nucleophiles to form new rings. For instance, reaction with hydrazines could lead to the formation of pyridopyridazines, while reaction with amidines could yield pyridopyrimidines.
Furthermore, the chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide array of substituents, including amino, alkoxy, and cyano groups. These newly introduced functional groups can then be utilized in subsequent cyclization reactions. For example, substitution of the chlorine with an amino group, followed by intramolecular cyclization, could provide access to various fused tricyclic systems.
A plausible synthetic pathway to the core structure of this compound can be inferred from related syntheses. One such general method involves the acylation of a 2-methylpyridine (B31789), followed by reduction of the resulting ketone to the corresponding alcohol. Subsequent chlorination would then yield the target molecule.
Building Block for Ligands in Organometallic Chemistry
Pyridine (B92270) and its derivatives are well-established ligands in organometallic chemistry, capable of coordinating to a wide range of metal centers. wikipedia.org The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal ion, forming a stable coordination complex. This compound, with its pyridine core, is a promising candidate for the design and synthesis of novel ligands for various catalytic and material science applications.
The hydroxymethyl group can act as a secondary binding site, allowing the molecule to function as a bidentate ligand, coordinating to a metal center through both the pyridine nitrogen and the oxygen of the hydroxyl group. This chelation effect can enhance the stability of the resulting metal complex. The steric and electronic properties of the ligand, and consequently the catalytic activity and selectivity of the metal complex, can be fine-tuned by modifying the substituents on the pyridine ring.
The presence of the methyl group at the 3-position can influence the steric environment around the metal center, potentially leading to enhanced selectivity in catalytic reactions. Furthermore, the chloro group at the 6-position can be replaced with other functional groups to modulate the electronic properties of the ligand and the resulting complex.
| Ligand Type | Potential Coordination Modes | Potential Metal Partners | Potential Applications |
| Monodentate | N-coordination | Ru, Rh, Pd, Pt | Catalysis, Material Science |
| Bidentate | N,O-chelation | Cu, Zn, Ni, Co | Catalysis, Bioinorganic Chemistry |
Intermediate in the Rational Design and Synthesis of Diverse Chemical Libraries
The creation of chemical libraries containing a wide variety of structurally diverse molecules is a cornerstone of modern drug discovery and materials science. This compound is an ideal scaffold for the generation of such libraries due to its multiple points of diversification.
The three distinct functional groups—chloro, methyl, and hydroxymethyl—can be independently or sequentially modified to generate a large number of analogs. For instance, the chloro group can be subjected to various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to introduce a wide range of aryl, heteroaryl, or alkyl substituents.
Simultaneously, the hydroxymethyl group can be converted into other functionalities, such as an ether, an ester, an amine, or a halide. This multi-directional approach to derivatization allows for the rapid generation of a library of compounds with diverse physicochemical properties, increasing the probability of identifying molecules with desired biological activities or material properties.
Derivatization for Exploring Chemical Space and Synthetic Accessibility
The exploration of chemical space is crucial for the discovery of novel molecules with unique properties. The strategic derivatization of this compound provides a powerful tool for systematically navigating this space. The reactivity of the chloro and hydroxymethyl groups allows for the introduction of a wide variety of pharmacophoric features and functional groups.
The synthetic accessibility of derivatives of this compound is a key advantage. The reactions required for its modification, such as nucleophilic substitution, oxidation, reduction, and cross-coupling reactions, are generally well-established and high-yielding. This facilitates the efficient production of a wide range of analogs for screening and further development.
The following table summarizes some of the potential derivatization reactions that can be performed on this compound:
| Functional Group | Reaction Type | Reagents and Conditions | Resulting Functional Group |
| Chloro | Nucleophilic Aromatic Substitution | Amines, Alkoxides, Cyanides | Amino, Alkoxy, Cyano |
| Chloro | Suzuki Coupling | Boronic acids, Pd catalyst, base | Aryl, Heteroaryl |
| Chloro | Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Substituted Amines |
| Hydroxymethyl | Oxidation | PCC, DMP | Aldehyde |
| Hydroxymethyl | Oxidation | KMnO4, Jones reagent | Carboxylic Acid |
| Hydroxymethyl | Etherification | Alkyl halides, base | Ether |
| Hydroxymethyl | Esterification | Acyl chlorides, carboxylic acids | Ester |
This versatility in derivatization underscores the value of this compound as a key intermediate for the exploration of novel chemical entities with potential applications in various scientific disciplines.
Q & A
Basic Research Question
- Stability : The compound is sensitive to moisture and light. Perform stability tests under varying pH (e.g., 4–9) and temperature (−20°C to 25°C) to identify degradation products (e.g., oxidation to aldehydes).
- Storage : Store in amber vials under inert gas (N₂/Ar) at −20°C. Use desiccants to minimize hydrolysis .
Data Table :
| Condition | Degradation Rate (%/month) | Major Degradation Product |
|---|---|---|
| 25°C, air | 12% | 6-Chloro-3-methylpicolinaldehyde |
| −20°C, N₂ | <1% | None detected |
How does the substitution pattern on the pyridine ring influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The electron-withdrawing chlorine at C6 and methyl at C3 create a polarized ring system:
- C2 Methanol Group : The hydroxyl can act as a leaving group under acidic conditions, enabling substitutions (e.g., with amines or thiols).
- Steric Effects : The methyl group at C3 hinders reactions at adjacent positions, directing reactivity to C2 and C6.
Experimental Design : Compare reaction rates with analogs (e.g., 6-fluoro or 6-bromo derivatives) using kinetic studies under identical conditions .
What strategies resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Contradictions may arise from:
- Temporal Effects : Short-term vs. long-term exposure (e.g., initial activation vs. inhibition of enzymatic targets).
- Dosage Variability : Test a broad concentration range (nM to mM) to identify biphasic effects.
Methodology : - Longitudinal Studies : Assess activity at multiple time points (e.g., 24h, 72h, 1 week) .
- Mediation Analysis : Use structural equation modeling to evaluate confounding variables (e.g., solvent interactions, cell line variability) .
How can computational modeling predict the binding affinity of this compound to biological targets?
Advanced Research Question
- Docking Simulations : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The chlorine and methyl groups enhance hydrophobic interactions, while the hydroxyl forms hydrogen bonds.
- QSAR Studies : Corrogate electronic parameters (Hammett σ) with experimental IC₅₀ values from analogs (e.g., 6-fluoro-3-methyl derivatives) .
Validation : Cross-check predictions with in vitro assays (e.g., fluorescence polarization for binding constants).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
